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Introduction

3-Hydroxy-2-nitropyridine is a heterocyclic organic compound that has garnered significant
attention in medicinal chemistry and drug discovery. Its unique chemical structure, featuring
both a hydroxyl and a nitro group on a pyridine ring, makes it a valuable and versatile
intermediate in the synthesis of a wide array of biologically active molecules. This technical
guide provides a comprehensive review of the synthesis, chemical properties, and, most
importantly, the application of 3-hydroxy-2-nitropyridine as a precursor to compounds with
notable antimicrobial and anticancer properties. All quantitative data is presented in structured
tables, and detailed experimental methodologies are provided for key reactions. Furthermore,
logical relationships and experimental workflows are visualized using Graphviz diagrams to
facilitate a deeper understanding of the subject matter.

Chemical and Physical Properties

3-Hydroxy-2-nitropyridine presents as a yellow to light brown crystalline powder.[1][2] It is
sparingly soluble in water but shows better solubility in organic solvents like dimethyl sulfoxide
(DMSO) and methanol, especially when heated.[1] Key physical and chemical properties are
summarized in Table 1.
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Table 1: Physicochemical Properties of 3-Hydroxy-2-nitropyridine

Property Value Reference(s)
Molecular Formula CsHaN20s3 [1]
Molecular Weight 140.10 g/mol [1]
CAS Number 15128-82-2 [1]
Melting Point 69-71 °C [3]

White to yellow or cream
Appearance [2]
crystals or powder

Purity =297.5% (GC) [2]
IUPAC Name 2-nitropyridin-3-ol [3]
SMILES 0O=N(=0)C1=NC=CC=C10 [3]

Synthesis of 3-Hydroxy-2-nitropyridine

The primary synthetic route to 3-hydroxy-2-nitropyridine involves the nitration of 3-
hydroxypyridine. Various methods have been reported, with modifications aimed at improving
yield and safety.

General Synthesis Workflow

The overall workflow for the synthesis of 3-hydroxy-2-nitropyridine is depicted below.
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Caption: General workflow for the synthesis of 3-hydroxy-2-nitropyridine.
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Experimental Protocols for Synthesis

Two common methods for the synthesis of 3-hydroxy-2-nitropyridine are detailed below.

Method 1: Nitration using Potassium Nitrate and Acetic Anhydride

This method offers a high yield and avoids the use of highly corrosive mixed acids.[4]
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» Reactants: 3-hydroxypyridine, potassium nitrate (KNO3), acetic anhydride, and ethyl acetate.
e Procedure:

o To a 250 mL three-necked flask, add 10 g of 3-hydroxypyridine, 80 mL of ethyl acetate, 4.2
g of KNOs, and 21 mL of acetic anhydride.

o Heat the mixture to 45 °C with magnetic stirring.

o After the reaction is complete (monitored by a suitable method like TLC), cool the mixture
to room temperature.

o Filter the mixture by suction and wash the solid with a small amount of ethyl acetate.

o Take the filtrate and adjust the pH to neutral using a saturated sodium hydroxide (NaOH)
solution.

o Extract the agueous layer with ethyl acetate (3-4 times).
o Combine the organic extracts, add activated carbon, and reflux for 1 hour.
o Cool and filter the mixture. Dry the filtrate with anhydrous magnesium sulfate (MgSQOa).
o Filter and concentrate the solvent on a rotary evaporator.
o Dry the resulting solid in a drying oven to obtain 3-hydroxy-2-nitropyridine.
e Yield: Approximately 81-90%.[4][5]
Method 2: Nitration using Potassium Nitrate and Concentrated Sulfuric Acid

This method utilizes concentrated sulfuric acid to generate nitric acid in situ from potassium
nitrate.[6]

o Reactants: 3-hydroxypyridine, anhydrous potassium nitrate (KNOs), and concentrated
sulfuric acid (H2S0Oa4).

e Procedure:
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o Dissolve 3-hydroxypyridine in concentrated sulfuric acid.

o Slowly add anhydrous KNOs in batches while stirring.

o Heat the mixture to allow the reaction to go to completion.

o Slowly pour the reaction mixture into water.

o Adjust the pH of the solution to 4.5-7.5 using solid sodium bicarbonate (NaHCO3).
o Let the solution stand overnight.

o Filter the precipitate and dry to obtain 3-hydroxy-2-nitropyridine.

» Note: The molar ratio of 3-hydroxypyridine to KNOs and the reaction temperature are crucial
parameters that affect the yield. A molar ratio of 1:1.2 and a temperature of 40-50 °C are
reported to be optimal.[6]

Biological Activities of 3-Hydroxy-2-nitropyridine
Derivatives

While 3-hydroxy-2-nitropyridine itself has limited reported biological activity, it serves as a
critical starting material for the synthesis of various derivatives with significant antimicrobial and
anticancer properties.

Antimicrobial Activity: Pyridoxazinone Derivatives

A notable class of antimicrobial agents derived from 3-hydroxy-2-nitropyridine are the
pyridoxazinones.[7] The synthesis involves a two-step process: O-alkylation of the hydroxyl
group followed by reductive cyclization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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